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dihydro-1H-pyrrolo[2,3-b]indol-7-

yl] N-methylcarbamate;sulfuric
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Abstract
Physostigmine, a parasympathomimetic alkaloid derived from the Calabar bean (Physostigma

venenosum), is a potent and reversible inhibitor of acetylcholinesterase (AChE), the enzyme

responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh). By preventing the

breakdown of ACh, physostigmine effectively increases the concentration and duration of

action of acetylcholine at the synaptic cleft, leading to enhanced cholinergic neurotransmission.

Its ability as a tertiary amine to cross the blood-brain barrier allows it to exert effects on both

the central and peripheral nervous systems. This technical guide provides an in-depth overview

of the core pharmacology of physostigmine, including its mechanism of action, pharmacokinetic

and pharmacodynamic properties, detailed experimental protocols for its characterization, and

its applications and toxicological profile.

Chemical and Physical Properties
Physostigmine is a carbamate ester and an indole alkaloid.[1] Its chemical and physical

properties are summarized in the table below.
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Property Value Reference(s)

IUPAC Name

[(3aR,8bS)-3,4,8b-trimethyl-

2,3a-dihydro-1H-pyrrolo[2,3-

b]indol-7-yl] N-

methylcarbamate

[1]

Other Names Eserine [1]

CAS Number 57-47-6 [1][2]

Molecular Formula C₁₅H₂₁N₃O₂ [1][2]

Molecular Weight 275.35 g/mol [1]

Melting Point
105-106 °C (stable form); 86-

87 °C (unstable form)
[3]

pKa 7.9 [4]

Solubility

Slightly soluble in water;

soluble in alcohol, benzene,

chloroform, and oils.

[3]

Appearance
White, odorless,

microcrystalline powder.
[1]

Mechanism of Action
Physostigmine exerts its pharmacological effects by reversibly inhibiting acetylcholinesterase.

The process involves the transfer of the carbamoyl group from physostigmine to a serine

residue within the active site of the AChE enzyme. This carbamylated enzyme is significantly

more stable and hydrolyzes at a much slower rate compared to the acetylated enzyme formed

during the breakdown of acetylcholine.[5]

This inhibition leads to an accumulation of acetylcholine at cholinergic synapses, thereby

potentiating the effects of ACh at both muscarinic and nicotinic receptors.[2][6] As a tertiary

amine, physostigmine is lipid-soluble and can penetrate the blood-brain barrier, enabling it to

act on the central nervous system in addition to its peripheral effects.[5][7]
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Caption: Cholinergic synapse and the inhibitory action of physostigmine.

Pharmacokinetics and Pharmacodynamics
Pharmacokinetics
Physostigmine is readily absorbed following parenteral administration and can also be

absorbed through mucous membranes.[8] It is widely distributed throughout the body and, due

to its lipophilicity, crosses the blood-brain barrier.[7][8] Metabolism occurs primarily via

hydrolysis by cholinesterases in the plasma and tissues, with a major metabolite being

eseroline.[2] Excretion is mainly renal.[9]
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Parameter Value Reference(s)

Bioavailability

Poor oral bioavailability (2-3%)

due to high first-pass

metabolism.

[2][10]

Distribution

Volume of Distribution (Vd):

0.6-0.7 L/kg. Crosses the

blood-brain barrier.

[10]

Protein Binding
29% to 43% bound to plasma

proteins.
[11]

Metabolism

Hydrolyzed by cholinesterases

to eseroline (inactive

metabolite).

[2]

Half-life

Elimination half-life is

approximately 20-30 minutes

in humans.

[9]

Excretion

Primarily via urine (approx.

80%) and to a lesser extent via

feces (approx. 5%).

[9]

Pharmacodynamics
The primary pharmacodynamic effect of physostigmine is the inhibition of acetylcholinesterase

and, to a lesser extent, butyrylcholinesterase (BuChE). This leads to an increase in

acetylcholine levels, resulting in both central and peripheral cholinergic effects.
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Target Enzyme Species IC₅₀ Value Reference(s)

Acetylcholinesterase

(AChE)
Human Brain 14-15 nM [11]

Acetylcholinesterase

(AChE)
Human Erythrocyte

Varies by analog,

physostigmine is a

potent inhibitor.

[12]

Butyrylcholinesterase

(BuChE)
Human Plasma Varies by analog. [12]

Nicotinic Acetylcholine

Receptor
Torpedo

>10 mM (low affinity

for agonist site)
[13]

Experimental Protocols
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is a standard method for measuring AChE activity and its inhibition. The

principle involves the hydrolysis of acetylthiocholine (ATCI) by AChE to produce thiocholine.

Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-

colored anion, 5-thio-2-nitrobenzoate, which can be quantified spectrophotometrically at 412

nm.

Materials:

96-well microplate

Microplate reader (spectrophotometer)

Acetylcholinesterase (AChE) solution (e.g., from electric eel or human recombinant)

0.1 M Phosphate buffer (pH 8.0)

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution

Acetylthiocholine iodide (ATCI) solution

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 13 Tech Support

https://www.researchgate.net/publication/227980336_The_Pharmacology_of_Physostigmine
https://pubmed.ncbi.nlm.nih.gov/2709330/
https://pubmed.ncbi.nlm.nih.gov/2709330/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3542985/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b128823?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Test compound (Physostigmine) and vehicle control (e.g., DMSO, ethanol)

Procedure:

Preparation: Prepare stock solutions of AChE, DTNB, ATCI, and the test compound

(physostigmine) in appropriate buffers or solvents.

Reaction Mixture: In each well of a 96-well plate, add the following in order:

140 µL of 0.1 M phosphate buffer (pH 8.0).

10 µL of the test compound solution at various concentrations (or vehicle for control).

10 µL of AChE solution (e.g., 1 U/mL).

Pre-incubation: Incubate the plate for 10-15 minutes at 25°C to allow the inhibitor to interact

with the enzyme.

Color Reaction: Add 10 µL of 10 mM DTNB to each well.

Initiate Hydrolysis: Start the reaction by adding 10 µL of 14 mM ATCI to each well.

Measurement: Immediately measure the absorbance at 412 nm using a microplate reader.

Readings can be taken kinetically over a period of 10 minutes or as an endpoint

measurement after a fixed time.[14][15]

Calculation: The percentage of inhibition is calculated using the following formula:

% Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x

100
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Caption: Workflow for the Ellman's method acetylcholinesterase inhibition assay.
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Extraction and Quantification of Physostigmine from
Plasma
This protocol outlines a general procedure for analyzing physostigmine levels in biological

fluids using High-Performance Liquid Chromatography (HPLC).

Materials:

HPLC system with UV or electrochemical detector

Reversed-phase C18 column

Centrifuge

Plasma samples

Internal standard (e.g., carbaryl)

Trichloroacetic acid (TCA) or methanol for protein precipitation

Chloroform for extraction

Mobile phase (e.g., methanol/water solution with phosphate buffer and octanesulfonic acid)

Procedure:

Sample Preparation: To a plasma sample, add an internal standard (carbaryl).

Protein Precipitation: Precipitate plasma proteins by adding a cold solution of trichloroacetic

acid or methanol. Centrifuge to pellet the precipitated proteins.[16][17]

Liquid-Liquid Extraction: Transfer the supernatant to a new tube. Add chloroform, vortex to

mix, and centrifuge to separate the layers. The physostigmine will be in the organic

(chloroform) layer.

Evaporation: Carefully transfer the organic layer to a clean tube and evaporate to dryness

under a stream of nitrogen.
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Reconstitution: Reconstitute the dried residue in a known volume of the HPLC mobile phase.

HPLC Analysis: Inject the reconstituted sample into the HPLC system.

Separation: Use a reversed-phase C18 column with an appropriate mobile phase to

separate physostigmine, its metabolites (like eseroline), and the internal standard.

Detection: Monitor the eluent at a specific wavelength (e.g., 245 nm for UV detection) or

using an electrochemical detector.[16]

Quantification: Create a standard curve using known concentrations of physostigmine.

Quantify the amount in the sample by comparing the peak area ratio of physostigmine to the

internal standard against the standard curve.[16]

Pharmacological Effects, Clinical Uses, and
Toxicology
Clinical Applications
Due to its potent cholinergic effects, physostigmine has several clinical uses:

Anticholinergic Toxicity: It is considered an antidote for poisoning by anticholinergic

substances such as atropine, scopolamine, and certain antihistamines and antidepressants.

[2][18] Its ability to cross the blood-brain barrier makes it particularly effective for reversing

central anticholinergic delirium.[5][19]

Glaucoma: Used topically, it causes pupillary constriction (miosis) and increases the outflow

of aqueous humor, reducing intraocular pressure.[2][6]

Myasthenia Gravis: It can be used to enhance neuromuscular transmission and improve

muscle strength.[7]

Alzheimer's Disease: It was investigated for improving cognitive function in Alzheimer's

patients, but its use is limited by a short duration of action, poor oral bioavailability, and a

narrow therapeutic window with significant side effects.[2][8]

Toxicology and Adverse Effects
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The adverse effects of physostigmine are extensions of its cholinergic actions. Overdose can

lead to a cholinergic crisis, characterized by excessive muscarinic and nicotinic stimulation.

Category Adverse Effects Reference(s)

Common

Nausea, vomiting, diarrhea,

abdominal cramps, increased

salivation, excessive sweating.

[20]

Serious (Cholinergic Crisis)

Bradycardia, hypotension,

bronchospasm, bronchorrhea,

seizures (especially with rapid

administration), muscle

weakness, respiratory failure.

[5][21][22]

Contraindications: Physostigmine should be used with extreme caution or avoided in patients

with intestinal or urinary tract obstruction, severe cardiovascular disease, and asthma.[21][23] It

is contraindicated in overdoses involving tricyclic antidepressants (TCAs) that present with a

wide QRS complex on the ECG, as it can precipitate life-threatening cardiac arrhythmias.[19]

[21][22]

Synthesis and Extraction
Natural Source and Extraction
Physostigmine is naturally found in the seeds of Physostigma venenosum, the Calabar bean,

native to West Africa.[2] Historically, it was extracted from these beans for both medicinal and

nefarious purposes (as an "ordeal poison").[7] Extraction procedures typically involve treating

the powdered beans with a solvent to isolate the alkaloids.

Chemical Synthesis
The first total synthesis of physostigmine was a landmark achievement by Percy Lavon Julian

and Josef Pikl in 1935.[2][24] The synthesis was a multi-step process that confirmed the

structure of the alkaloid and made it available without relying on its natural source.[24] Modern

synthetic routes have been refined over the years.
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High-Level Overview of Julian's Synthesis (1935)
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Caption: Simplified schematic of the Percy Julian synthesis of physostigmine.

Conclusion
Physostigmine remains a pharmacologically significant compound, serving as a classic

example of a reversible acetylcholinesterase inhibitor. Its ability to potentiate cholinergic

transmission in both the central and peripheral nervous systems underpins its therapeutic

applications, most notably as a critical antidote for anticholinergic poisoning. However, its

narrow therapeutic index and potential for significant cholinergic toxicity necessitate careful and

informed administration. For researchers, physostigmine continues to be an invaluable tool for

studying the cholinergic system and for the development of novel cholinesterase inhibitors with

improved pharmacokinetic and safety profiles.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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